molecular formula C11H15Cl2NS B1628433 3-((4-Chlorophenyl)thio)piperidine hydrochloride CAS No. 101768-48-3

3-((4-Chlorophenyl)thio)piperidine hydrochloride

Cat. No. B1628433
M. Wt: 264.2 g/mol
InChI Key: MEZAHTQYKALDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((4-Chlorophenyl)thio)piperidine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2NS . It has a molecular weight of 264.215 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-((4-Chlorophenyl)thio)piperidine hydrochloride” is represented by the linear formula C11H15Cl2NS . The InChI code for this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((4-Chlorophenyl)thio)piperidine hydrochloride” include a molecular weight of 264.215 Da and a molecular formula of C11H15Cl2NS . Unfortunately, specific details such as boiling point, melting point, and solubility are not available .

Scientific Research Applications

  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : The compound (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one, which is structurally similar to the compound you mentioned, has been analyzed for its crystal structure .
    • Method : The crystal structure was determined using X-ray diffraction techniques .
    • Results : The crystal structure was found to be orthorhombic, with specific lattice parameters .
  • Pharmacological Research

    • Field : Pharmacology
    • Application : A compound named BF2.649, which is a 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride, has been studied as a nonimidazole inverse agonist at the human Histamine H3 receptor .
    • Method : The compound’s effects were studied in vitro and in vivo, including its effects on histaminergic neuron activity, dopamine and acetylcholine levels in the prefrontal cortex, and wakefulness and cognition .
    • Results : BF2.649 was found to enhance the activity of histaminergic neurons, increase dopamine and acetylcholine levels, enhance wakefulness, and have a promnesiant effect regarding either scopolamine-induced or natural forgetting .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : The compound 4-((3-Chlorophenyl)thio)piperidine hydrochloride is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method : The specific methods of application or experimental procedures would depend on the particular research project .
    • Results : As this compound is provided for early discovery research, the results or outcomes would vary based on the specific experiments conducted .
  • Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions .
    • Results : The pharmaceutical applications of synthetic and natural piperidines cover the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Early Discovery Research

    • Field : Early Discovery Research
    • Application : The compound 4-((3-Chlorophenyl)thio)piperidine hydrochloride is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method : The specific methods of application or experimental procedures would depend on the particular research project .
    • Results : As this compound is provided for early discovery research, the results or outcomes would vary based on the specific experiments conducted .
  • Heterocyclic Compounds in Pharmaceutical Industry

    • Field : Pharmaceutical Industry
    • Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
    • Method : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

Safety measures for handling “3-((4-Chlorophenyl)thio)piperidine hydrochloride” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It’s also important to keep the container tightly closed and protect the compound from moisture .

properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZAHTQYKALDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589982
Record name 3-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenyl)thio)piperidine hydrochloride

CAS RN

101768-48-3
Record name 3-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 54 g (0.375 mole) of p-chlorothiophenol, 51.4 g (0.126 mole) of 1-[(4-methylphenyl)sulfonyl]-3-piperidinol-4-methylphenylsulfonate ester and 35 g of sodium carbonate in 500 ml of dimethylformamide was heated at 100° C. for 18 hr. The mixture was cooled and quenched in excess 1M sodium hydroxide solution. The aqueous mixture was extracted with several portions of methylene chloride and the combined methylene chloride extracts were extracted with several portions of 1M sodium hydroxide solution and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil which was shown by NMR, mass spectrum and TLC to be impure N-tosyl-3-(p-chlorothiophenoxy)piperidine. (See Preparation 13 for the pure compound). A mixture of this compound and excess phenol in 75 ml of 48% hydrobromic acid was refluxed for 1 hr and quenched in an ice-water mix. The mixture was made basic with sodium hydroxide and was extracted with several portions of methylene chloride. The aqueous layer was discarded. The combined methylene chloride extracts were dried over magnesium sulfate and the methylene chloride was removed in vacuo to give an oil, the free base of the title compound. The free base was reacted with hydrogen chloride using the solvent pair diethyl ether-methanol for crystallization and recrystallization to obtain the white crystalline hydrochloride salt, m.p. 159°-161° C.
Quantity
54 g
Type
reactant
Reaction Step One
[Compound]
Name
1-[(4-methylphenyl)sulfonyl]-3-piperidinol 4-methylphenylsulfonate ester
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
N-tosyl-3-(p-chlorothiophenoxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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